molecular formula C20H26N4O2 B2604694 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034419-96-8

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No. B2604694
M. Wt: 354.454
InChI Key: LZFJLNKMAZPBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

Research has focused on identifying potent and selective chemical inhibitors for cytochrome P450 (CYP) isoforms, critical for predicting drug-drug interactions. Compounds including those with pyrazole and pyridine structures play a significant role in this area due to their selective inhibition properties, which are crucial for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).

Heterocyclic N-Oxide Molecules in Synthesis and Drug Applications

The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine and indazole, are well-documented for their utility as versatile synthetic intermediates and their biological importance. These molecules are vital in areas including metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, demonstrating the wide applicability of compounds with pyrazole and pyridine structures (Li et al., 2019).

Medicinal Chemistry of Phenothiazines

Recent investigations have highlighted new phenothiazine derivatives with promising biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. These activities underscore the pharmacological versatility of compounds incorporating pyrazole and related heterocyclic structures (Pluta, Morak-Młodawska, & Jeleń, 2011).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine serves as a key element for inhibitor binding in the design of kinase inhibitors, showcasing the structural versatility and biological relevance of compounds with pyrazole and pyridine moieties. This structure is particularly advantageous in forming multiple binding modes with kinases, facilitating the development of selective inhibitors (Wenglowsky, 2013).

properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-20(17-8-14-26-15-17)24(18-3-1-2-4-18)13-12-23-11-7-19(22-23)16-5-9-21-10-6-16/h5-7,9-11,17-18H,1-4,8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFJLNKMAZPBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide

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